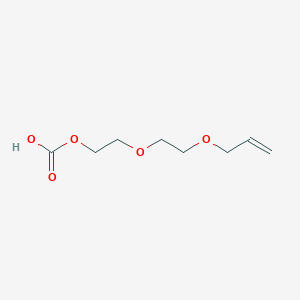
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate is an organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol. This compound is known for its unique structure, which includes an allyl group and a carbonate ester. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate typically involves the reaction of allyl alcohol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrogen carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of allyl alcohol and ethylene carbonate into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and diols.
Substitution: Substituted allyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate involves its reactivity with various biological and chemical targets. The allyl group can participate in radical reactions, while the carbonate ester can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are mediated by specific enzymes and catalysts, which facilitate the conversion of the compound to its active forms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Prop-2-enoxyethoxy)ethanol: Similar structure but lacks the carbonate ester group.
2-(2-Prop-2-enoxyethoxy)ethyl acetate: Contains an acetate ester instead of a carbonate ester.
2-(2-Prop-2-enoxyethoxy)ethyl methacrylate: Features a methacrylate ester group.
Uniqueness
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate is unique due to its combination of an allyl group and a carbonate ester, which imparts distinct reactivity and functional properties. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethyl hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-11-4-5-12-6-7-13-8(9)10/h2H,1,3-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOSZMDGMWRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
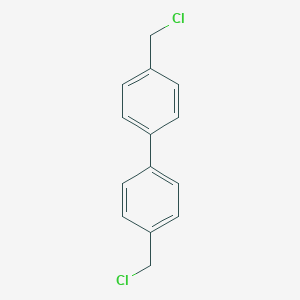
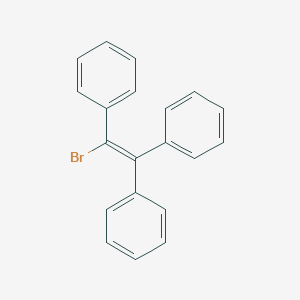

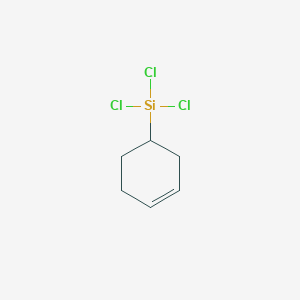

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
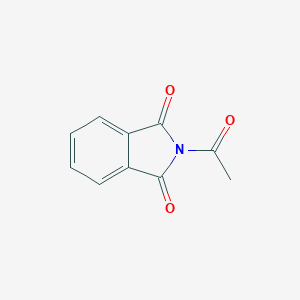
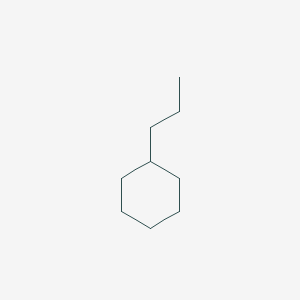

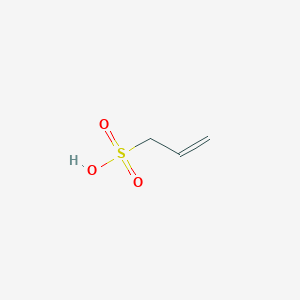
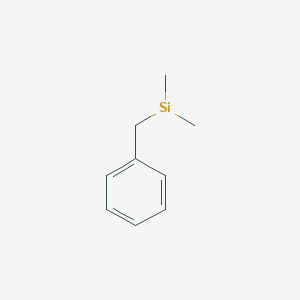
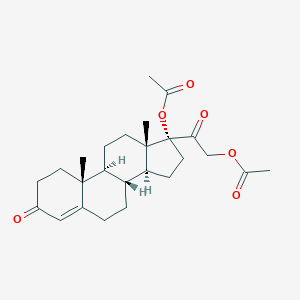
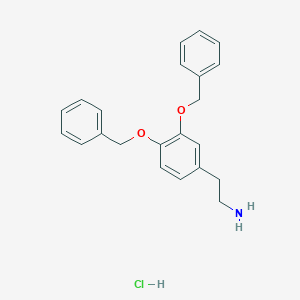
![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)
